N-Methylhydroxylamine hydrochloride
Description
Significance in Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, N-methylhydroxylamine hydrochloride is most notably utilized for the synthesis of nitrones. researchgate.netias.ac.in Nitrones are valuable 1,3-dipoles that readily participate in cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazolidines. researchgate.net These isoxazolidine (B1194047) frameworks are prevalent in many biologically active molecules.
The synthesis of nitrones from this compound is typically achieved through condensation with aldehydes or ketones. researchgate.netorgsyn.org This reaction can be performed under various conditions, including environmentally friendly methods like grinding at room temperature or using green solvents such as glycerol. researchgate.netias.ac.in The versatility of this reaction allows for the preparation of a wide array of substituted nitrones by simply varying the carbonyl compound. researchgate.net
Furthermore, this compound is employed in the synthesis of other important organic functionalities. For instance, it can be used to prepare hydroxypyrazoles and isoxazolones through cyclocondensation reactions with appropriate dielectrophiles. researchgate.net
Role as a Key Intermediate in Complex Molecule Synthesis
The nitrones generated from this compound are pivotal intermediates in the total synthesis of complex natural products. rsc.org The intramolecular 1,3-dipolar cycloaddition of nitrones is a particularly powerful strategy for constructing intricate polycyclic systems with high stereocontrol. rsc.org
For example, in the synthesis of pleosporol A, this compound was used to generate a nitrone intermediate which then underwent an intramolecular cycloaddition to form a key cis-fused isoxazolidine ring system. rsc.org Similarly, the synthesis of the ergot alkaloid isolysergol (B1221660) involved the formation of a nitrone from an aldehyde and N-methylhydroxylamine, followed by a cycloaddition to construct a crucial part of the molecule's core structure. rsc.org
The reductive cleavage of the N-O bond in the resulting isoxazolidines yields 1,3-aminoalcohols, which are valuable synthetic precursors for a variety of other molecules. orgsyn.org This two-step sequence of nitrone formation-cycloaddition-reductive cleavage effectively allows for the stereocontrolled introduction of both nitrogen and oxygen functionalities.
Broader Interdisciplinary Relevance
The applications of this compound extend beyond traditional organic synthesis into various interdisciplinary fields.
In medicinal chemistry , the compound and its derivatives are of significant interest. For instance, it is an important intermediate in the synthesis of various pharmaceuticals. researchgate.netchemicalbook.com The isoxazolidine and isoxazole (B147169) moieties, readily accessible from this compound, are common pharmacophores found in a range of therapeutic agents.
In materials science , organic compounds containing nitrogen and oxygen, derivable from this compound, are investigated for their potential as corrosion inhibitors. researchgate.net These compounds can adsorb onto metal surfaces and form a protective layer, thereby preventing corrosion.
Furthermore, this compound serves as a precursor for the synthesis of sarcosine (B1681465) (N-methylglycine) and its derivatives. wikipedia.orgbiosynth.com Sarcosine is a naturally occurring amino acid derivative that has been studied for its potential role in various biological processes. wikipedia.orgnih.gov
The electrochemical properties of N-methylhydroxylamine have also been explored, with studies investigating its oxidation-reduction reactions. researchgate.net This suggests potential applications in areas such as electrochemistry and sensor development.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4229-44-1 | wikipedia.org |
| Molecular Formula | CH₃NHOH · HCl | sigmaaldrich.com |
| Molecular Weight | 83.52 g/mol | sigmaaldrich.com |
| Appearance | White to almost white powder or crystal | tcichemicals.com |
| Melting Point | 86-88 °C | sigmaaldrich.com |
Table 2: Applications of this compound in Synthesis
| Reaction Type | Reactant | Product | Significance | Reference |
| Nitrone Synthesis | Aldehydes, Ketones | N-methylnitrones | Key intermediates for 1,3-dipolar cycloadditions | researchgate.netorgsyn.org |
| Cyclocondensation | 1,3-Dielectrophiles | Hydroxypyrazoles, Isoxazolones | Synthesis of heterocyclic compounds | researchgate.net |
| Natural Product Synthesis | --- | Pleosporol A, Isolysergol | Building block for complex molecules | rsc.org |
Structure
2D Structure
Properties
IUPAC Name |
N-methylhydroxylamine;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/CH5NO.ClH/c1-2-3;/h2-3H,1H3;1H | |
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InChI Key |
RGZRSLKIOCHTSI-UHFFFAOYSA-N | |
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Canonical SMILES |
CNO.Cl | |
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Molecular Formula |
CH6ClNO | |
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Related CAS |
593-77-1 (Parent) | |
| Record name | N-Methylhydroxylamine hydrochloride | |
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DSSTOX Substance ID |
DTXSID5063368 | |
| Record name | Methanamine, N-hydroxy-, hydrochloride | |
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Molecular Weight |
83.52 g/mol | |
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Physical Description |
Beige hygroscopic crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | N-Methylhydroxylamine hydrochloride | |
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CAS No. |
4229-44-1 | |
| Record name | N-Methylhydroxylamine hydrochloride | |
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| Record name | N-Methylhydroxylamine hydrochloride | |
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| Record name | N-methylhydroxylamine hydrochloride | |
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| Record name | N-METHYLHYDROXYLAMINE HYDROCHLORIDE | |
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Synthetic Methodologies and Process Optimization
Advanced Electrochemical Synthesis Routes
Electrochemical synthesis offers a promising alternative to conventional chemical reductions, providing a pathway that is often cleaner, safer, and more easily controlled. The direct synthesis of N-Methylhydroxylamine hydrochloride from nitromethane (B149229) via electrochemical reduction has been a key area of research and industrial application.
The electrochemical reduction of nitromethane to N-methylhydroxylamine is a process that can be effectively carried out in an aqueous acidic medium. researchgate.net This method allows for the direct formation of the hydrochloride salt, simplifying separation and purification processes. researchgate.netwikipedia.org An industrial-scale electrolytic cell for this process has been designed, demonstrating its viability for large-scale production. researchgate.net
The choice of electrode and membrane materials is critical to the success of the electrochemical synthesis of this compound. Research has shown that using a copper cathode in conjunction with a graphite (B72142) anode provides an effective setup. researchgate.netwikipedia.org To prevent unwanted side reactions and ensure the purity of the product, a separator is necessary. Cation exchange membranes have been successfully employed for this purpose in a divided filter press cell. researchgate.net These materials have demonstrated long-term stability, with the graphite electrode and membrane material capable of continuous use for up to 5000 hours in preparative electrolysis. researchgate.net Other cathode materials such as Monel, nickel, stainless steel, and lead have also been considered for the electroreduction of nitromethane. researchgate.net
Table 1: Investigated Electrode and Membrane Materials
| Component | Material | Role |
|---|---|---|
| Cathode | Copper, Monel, Nickel, Stainless Steel, Lead | Site of nitromethane reduction |
| Anode | Graphite, Dimensionally Stable Anodes (DSA®) | Site of oxidation |
| Separator | Cation Exchange Membrane | Prevents mixing of anolyte and catholyte |
The efficiency and selectivity of the electrochemical reduction are highly dependent on operational parameters such as current density and temperature. Studies have been conducted to identify the optimal conditions for the synthesis of this compound. It has been found that operating at a constant current density in the range of 1000–2500 A·m⁻² and a temperature between 30–50°C yields favorable results. researchgate.net These parameters are crucial for maximizing the formation of the desired product while minimizing the formation of by-products and reducing energy consumption.
Table 2: Optimized Process Parameters
| Parameter | Optimal Range |
|---|---|
| Current Density | 1000–2500 A·m⁻² |
| Temperature | 30–50°C |
Under optimized conditions, the electrochemical reduction of nitromethane demonstrates high selectivity and good efficiency. Research has reported that a product with a high purity of 99% can be directly electrosynthesized. researchgate.net The reaction selectivity can reach as high as 99%, with an average yield of 65% and a current efficiency of 70%. researchgate.net This high selectivity is a significant advantage, as it simplifies the purification process and reduces waste. The primary products of the electrochemical reduction of nitroalkanes are N-alkylhydroxylamines and alkylamines, with the former being produced in larger quantities under controlled conditions.
Table 3: Efficiency and Selectivity Data
| Metric | Value |
|---|---|
| Average Yield | 65% |
| Current Efficiency | 70% |
| Reaction Selectivity | 99% |
| Product Purity | 99% |
For any industrial process, energy consumption is a key factor in determining its economic viability and environmental impact. In the context of the electrochemical synthesis of this compound, the direct current power consumption has been quantified. For the production of 1000 kg of this compound, the energy consumption is approximately 8151.3 kWh. researchgate.net This data is crucial for performing techno-economic analyses and for comparing the energy efficiency of this method with other synthetic routes. The process is noted for its simple separation process and limited contamination, positioning it as a green synthesis method for industrial production. researchgate.net
Comparison with Traditional Catalytic Hydrogenation Methods
Traditionally, N-alkylhydroxylamines have been synthesized through the catalytic hydrogenation of nitroalkanes. google.com However, these methods often suffer from disadvantages, particularly when scaled up for industrial production, such as low yields and the formation of significant amounts of by-products. google.com One patented process for preparing N-methylhydroxylamine involves the treatment of a nitromethane solution with hydrogen in the presence of a palladium catalyst. google.com
In contrast, the electrochemical reduction of nitromethane is described as a more straightforward process. researchgate.net It can be performed in an aqueous acidic medium, which is often more environmentally benign than the organic solvents used in some catalytic hydrogenations. The high Faradaic and chemical yields, which can be higher than 95% for the electroreduction process, present a significant advantage over traditional methods. researchgate.net The ability to directly isolate the product as its hydrochloride salt further streamlines the manufacturing process. researchgate.net
Assessment of Environmental Impact and Green Chemistry Principles
The environmental footprint of chemical synthesis is under increasing scrutiny, prompting a shift towards more sustainable and "green" manufacturing processes. The production of this compound is being evaluated through the lens of green chemistry principles, which advocate for waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. acs.orggreenchemistry-toolkit.org
Key Green Chemistry Considerations:
Waste Prevention: Traditional chemical syntheses can generate significant waste. The E-factor, which relates the weight of waste to the weight of the desired product, is a common metric. Newer metrics like process mass intensity (PMI) are also used, encompassing all materials used in the process. acs.org The goal is to design syntheses that minimize by-products and the use of auxiliary substances like solvents and separation agents.
Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric by-products.
Use of Safer Solvents and Reagents: Many traditional solvents are toxic, flammable, and environmentally persistent. revistanefrologia.com Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. For example, some processes for producing this compound utilize aqueous media, which is environmentally benign. researchgate.netorgsyn.org
Energy Efficiency: Synthetic methods should be designed for minimal energy consumption. This includes conducting reactions at ambient temperature and pressure whenever possible. researchgate.net Processes requiring significant heating or cooling have a higher environmental impact. The electrochemical synthesis of this compound, for instance, has a reported direct current power consumption of 8151.3 kW·h per 1000 kg of product, a key parameter for assessing its energy footprint. researchgate.net
Alternative Chemical Synthesis Pathways
Beyond the direct catalytic hydrogenation of nitromethane, alternative synthetic strategies are available, offering different advantages in terms of reagent handling, reaction conditions, and scalability.
Alkylation Reactions of Hydroxylamine (B1172632) Derivatives
The synthesis of N-Methylhydroxylamine can be achieved through the alkylation of hydroxylamine or its derivatives. This approach involves introducing a methyl group onto the nitrogen atom of the hydroxylamine backbone. However, a significant challenge in the direct alkylation of ammonia (B1221849) or amines is the potential for overalkylation, as the resulting alkylated product is often more nucleophilic than the starting material. youtube.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, reducing the yield of the desired mono-alkylated product. youtube.com
To circumvent this, strategies often involve using hydroxylamine derivatives with protecting groups. These protecting groups modulate the nucleophilicity and prevent multiple alkylations. After the methylation step, the protecting groups are removed to yield the final product. Palladium-catalyzed cross-coupling reactions have been shown to be effective for the N-arylation and alkylation of hydroxylamines. organic-chemistry.org Similarly, copper-catalyzed methods are used for the N-arylation of various functionalized hydroxylamines. organic-chemistry.org
Reduction of Nitromethane using Specific Reagents
The reduction of nitromethane is a prominent pathway for producing N-Methylhydroxylamine. The choice of reducing agent and reaction conditions determines the final product, as the reduction can proceed in stages. youtube.com
A common and effective method involves the reduction of nitromethane in a neutral medium using zinc dust and an aqueous solution of ammonium chloride. orgsyn.orgyoutube.combrainly.intardigrade.in This specific reagent system allows for the controlled reduction of the nitro group to the hydroxylamine stage, preventing further reduction to methylamine.
Reaction Scheme: CH₃NO₂ + 4[H] --(Zn/NH₄Cl)--> CH₃NHOH + H₂O youtube.com
The reaction proceeds by the addition of four hydrogen atoms. Two hydrogens combine with one of the oxygen atoms of the nitro group to form a water molecule, while the other two hydrogens attach to the nitrogen and the remaining oxygen atom, respectively. youtube.com
Another established method is electrochemical reduction. This process involves the reduction of nitromethane in a hydrochloric acid solution. researchgate.netwikipedia.org An industrial-scale setup may use a copper cathode and a graphite anode, separated by a cation membrane. researchgate.net This method can directly produce this compound with high purity (99%) and selectivity (99%). researchgate.net
The table below summarizes key parameters for different reduction pathways of nitromethane.
| Method | Reagents/Catalyst | Medium | Reported Purity/Selectivity | Reference |
| Chemical Reduction | Zinc (Zn), Ammonium Chloride (NH₄Cl) | Aqueous/Neutral | High selectivity for N-methylhydroxylamine | youtube.com, brainly.in, orgsyn.org |
| Electrochemical Reduction | Copper (cathode), Graphite (anode) | Hydrochloric Acid (HCl) | 99% Purity, 99% Selectivity | researchgate.net |
| Catalytic Hydrogenation | Palladium (Pd) catalyst, Diethylenetriaminepentaacetic acid | Solvent (e.g., Methanol) | High Yield and Purity | google.com |
Organic Transformation Methodologies Involving N Methylhydroxylamine Hydrochloride
N-Methylhydroxylamine Hydrochloride as a Nucleophilic Reagent
The nitrogen atom in N-methylhydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. masterorganicchemistry.com This characteristic allows it to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. The hydrochloride salt is typically neutralized in situ to generate the free N-methylhydroxylamine for reaction. orgsyn.org
Oxime Formation from Carbonyl Compounds
This compound reacts with aldehydes and ketones to form N-methyloximes. wikipedia.orgbyjus.com This reaction is a condensation process where the nucleophilic nitrogen of N-methylhydroxylamine attacks the electrophilic carbonyl carbon. youtube.com Subsequent dehydration leads to the formation of the C=N double bond characteristic of an oxime. youtube.comchemtube3d.com
The formation of oximes from carbonyl compounds and hydroxylamines is a well-studied reaction. The reaction rate is dependent on the pH of the medium, with optimal rates typically observed in weakly acidic conditions. byjus.com The initial nucleophilic attack is often the rate-determining step.
In the case of unsymmetrical ketones or aldehydes, the resulting oximes can exist as geometric isomers (E/Z isomers). The stereochemical outcome of the reaction can be influenced by factors such as the steric bulk of the substituents on the carbonyl compound and the reaction conditions. Control over the stereochemistry is a significant aspect of these transformations, as the different isomers can exhibit distinct chemical and physical properties.
Regioselective Alkylation Studies
The nucleophilic nitrogen of N-methylhydroxylamine can also participate in alkylation reactions. In molecules containing multiple potential electrophilic sites, the regioselectivity of the alkylation becomes a critical factor. Research has been conducted to understand and control which site of a molecule N-methylhydroxylamine will preferentially attack. These studies are crucial for the synthesis of complex molecules where specific connectivity is required. For instance, in the context of hydroamidomethylation, a rhodium/xantphos catalyst system has been shown to achieve chemo- and regioselective mono-N-alkylation of primary amides with 1-alkenes and syngas. nih.gov
Cycloaddition Reactions
This compound is a precursor for the in-situ generation of nitrones, which are key intermediates in 1,3-dipolar cycloaddition reactions. orgsyn.orgrsc.org
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful ring-forming reactions that involve the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Nitrones, which can be generated from the condensation of N-methylhydroxylamine with aldehydes or ketones, are versatile 1,3-dipoles. rsc.orgwebflow.com These reactions are valuable for the stereoselective synthesis of isoxazolidines. rsc.orgmdpi.com
When the nitrone and the dipolarophile (an alkene or alkyne) are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur. This process is a highly efficient method for the construction of fused and bridged heterocyclic ring systems. The reaction of aldehydes containing a quaternary α-carbon stereocenter with N-methylhydroxylamine leads to the formation of bicyclic isoxazolidines through an intermediate nitrone that undergoes intramolecular cycloaddition. lookchem.com The stereoselectivity of this cycloaddition can be influenced by substituents near the reacting centers. lookchem.com
For example, the reaction of an aldehyde with this compound in pyridine (B92270) can generate a nitrone, which upon heating, undergoes intramolecular cycloaddition to yield a cis-fused isoxazolidine (B1194047). rsc.org This strategy has been successfully applied in the total synthesis of natural products. rsc.org The regioselectivity of these intramolecular cycloadditions is often governed by the length of the tether connecting the nitrone and the dipolarophile. rsc.org
Table 1: Examples of Intramolecular Nitrone Cycloadditions
| Starting Material (Aldehyde) | Reagent | Intermediate | Product | Yield | Ref |
| Aldehyde with α-carbon stereocenter | N-Methylhydroxylamine | Nitrone | Bicyclic Isoxazolidine | Not specified | lookchem.com |
| Lactol-containing compound | This compound, pyridine | Nitrone | cis-Fused Isoxazolidine | 92% (nitrone), 77% (cycloaddition) | rsc.org |
Tandem Condensation/Intramolecular Nitrone-Alkene [3+2] Cycloadditions
A significant application of this compound is in tandem reactions that begin with its condensation with an aldehyde or ketone to form a nitrone intermediate. This is immediately followed by an intramolecular [3+2] cycloaddition with a tethered alkene. This powerful sequence rapidly builds molecular complexity, forming bicyclic isoxazolidine systems from acyclic precursors.
The process is typically initiated by generating the free N-methylhydroxylamine from its hydrochloride salt, often by treatment with a base like sodium methoxide. orgsyn.org The free hydroxylamine (B1172632) then condenses with a carbonyl compound that also contains an unsaturated carbon-carbon bond (an olefin) appropriately positioned within the molecule. This condensation forms an N-methylnitrone. The nitrone, a 1,3-dipole, then undergoes an intramolecular cycloaddition with the tethered alkene (the dipolarophile) to yield an isoxazolidine ring system. orgsyn.org This tandem strategy is highly efficient for creating heterocyclic scaffolds that are precursors to valuable compounds like 1,3-aminoalcohols. orgsyn.org
The intramolecular nitrone-alkene [3+2] cycloaddition is a powerful tool for creating multiple stereocenters in a single step. The stereochemical and regiochemical outcome of this reaction is of paramount importance and is influenced by several factors.
Regioselectivity: In the context of intramolecular cycloadditions, the regioselectivity is often dictated by the length and conformational constraints of the tether connecting the nitrone and the alkene. However, in related intermolecular cycloadditions, the regiochemistry can be controlled by varying reaction conditions and substrate structures. nih.gov For instance, the use of Lewis acids can activate the carbonyl group of a substrate, influencing the electronic properties of the system and directing the regiochemical outcome of the cyclization. nih.govrsc.org While the intramolecular nature of the tandem reaction often predetermines the regioselectivity, understanding these factors is crucial for designing substrates that lead to the desired constitutional isomer.
Stereoselectivity: The facial selectivity of the cycloaddition is determined by the transition state geometry. The reaction generally proceeds through a chair-like or boat-like transition state, and the substituents on the tether and the alkene dictate which approach is sterically and electronically favored. This control allows for the synthesis of specific diastereomers of the bicyclic isoxazolidine product. The inherent chirality of the starting material can also direct the stereochemical course of the cycloaddition, making it a valuable method in asymmetric synthesis.
Table 1: Factors Influencing Selectivity in Nitrone Cycloadditions
| Factor | Influence on Selectivity | Description |
| Substrate Structure | Regio- and Stereoselectivity | The length of the tether between the nitrone and alkene determines the ring size formed and influences the transition state geometry. Substituents on the tether and alkene create steric hindrance that favors specific diastereomeric outcomes. nih.gov |
| Reaction Conditions | Regioselectivity | In related systems, the choice of solvent and the use of additives like Lewis acids (e.g., BF₃·OEt₂) can alter the electronic character of the reactants and control which regioisomer is formed. nih.govrsc.org |
| Temperature | Stereoselectivity | Higher reaction temperatures can sometimes overcome the activation energy barrier for less-favored pathways, potentially reducing the selectivity of the reaction. orgsyn.org |
Addition to α,β-Unsaturated Esters
N-methylhydroxylamine can act as a nucleophile in conjugate addition reactions, most notably the Michael-type addition to α,β-unsaturated carbonyl compounds such as esters. cymitquimica.com This reaction forms a new carbon-nitrogen bond at the β-position of the ester, providing a direct route to β-hydroxyamino esters, which are valuable synthetic intermediates.
The Michael addition of N-methylhydroxylamine to an α,β-unsaturated ester proceeds via the nucleophilic attack of the nitrogen atom on the β-carbon of the activated alkene. This type of conjugate addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. nih.govrsc.org The reaction creates an enolate intermediate, which is subsequently protonated to yield the β-hydroxyamino ester product.
Achieving stereocontrol in these additions is a significant objective, particularly for synthesizing enantiomerically pure compounds. Asymmetric catalysis has been explored for related hetero-Michael additions. For example, the asymmetric aza-Michael addition of hydroxylamine derivatives to α,β-unsaturated carboxylic acids has been achieved using integrated catalyst systems, such as a combination of a chiral bifunctional thiourea (B124793) and an arylboronic acid, to produce optically active β-amino acid derivatives. nih.gov Such catalytic systems activate the substrates and create a chiral environment that directs the approach of the nucleophile, leading to high levels of enantioselectivity.
The primary product of the Michael addition of N-methylhydroxylamine to an α,β-unsaturated ester is a β-(N-methyl-N-hydroxyamino) ester. This intermediate possesses multiple functional groups—a hydroxylamine and an ester—that can participate in further transformations.
One common subsequent reaction is intramolecular cyclization. Under appropriate conditions, the hydroxylamine's oxygen or nitrogen atom can attack the ester's carbonyl carbon. This can lead to the formation of five- or six-membered heterocyclic rings, such as cyclic hydroxamates (isoxazolidinones). The propensity for cyclization and the resulting ring structure depend on the substrate and the reaction conditions. In related systems using hydrazine, for instance, initial Michael adducts are known to undergo rapid intramolecular cyclization. rsc.org
The β-hydroxyamino esters formed from the Michael addition are valuable precursors for the synthesis of β-amino acids. Chiral β-amino acids are crucial building blocks for the preparation of biologically active peptides and pharmaceutical compounds. nih.gov
The conversion of the β-hydroxyamino ester intermediate to a β-amino acid typically involves the reduction of the N-hydroxy group. This transformation preserves the stereochemistry established during the initial conjugate addition. The development of catalytic, enantioselective methods for the synthesis of β-amino acid derivatives is an area of intensive research. nih.gov For example, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been shown to be an effective method for producing enantioenriched β-amino acid derivatives. nih.gov Similarly, asymmetric aza-Michael additions using hydroxylamine derivatives provide a direct route to optically active β-amino acid precursors. nih.gov
Table 2: Catalytic Approaches for Asymmetric Synthesis of β-Amino Acid Derivatives
| Catalyst System | Substrate Type | Key Feature |
| Chiral Thiourea / Arylboronic Acid | α,β-Unsaturated Carboxylic Acids | Integrated catalyst system enables direct asymmetric aza-Michael addition of hydroxylamine derivatives. nih.gov |
| Copper Hydride (CuH) / Chiral Ligand | Cinnamic Acid Derivatives | Ligand-controlled reversal of regioselectivity allows for hydroamination at the β-position, yielding enantioenriched products. nih.gov |
Reagent in Functional Group Interconversions
Beyond its role in complex cyclization and addition reactions, this compound is a fundamental reagent for simpler functional group interconversions.
One of its most common uses is the conversion of aldehydes and ketones to their corresponding N-methyl oximes. cymitquimica.com This reaction is a straightforward condensation that is often used for the protection or characterization of carbonyl compounds.
Furthermore, the isoxazolidine rings formed via the tandem cycloaddition (Section 3.1.2.2) can be readily converted into other functional groups. Reductive cleavage of the N-O bond in the isoxazolidine ring, for example with reagents like zinc in acetic acid or catalytic hydrogenation, yields 1,3-aminoalcohols. orgsyn.org This two-step sequence—cycloaddition followed by reductive cleavage—represents a powerful method for converting an unsaturated aldehyde into a stereodefined 1,3-aminoalcohol, a key structural motif in many natural products and pharmaceuticals. orgsyn.org this compound has also been reported as a catalyst for the transamidation of primary amides with amines and is used to construct hydroxamates for the complexation of iron. lookchem.com
α-Oxybenzoylation of Carbonyl Compounds via N-Methyl-O-benzoylhydroxylamine Hydrochloride
A significant application of this compound is in the α-oxybenzoylation of carbonyl compounds. This transformation is achieved through its derivative, N-methyl-O-benzoylhydroxylamine hydrochloride. sigmaaldrich.comnih.gov This reagent provides a direct method for the α-acyloxylation of aldehydes and ketones. sigmaaldrich.com
The α-oxybenzoylation reaction using N-methyl-O-benzoylhydroxylamine hydrochloride typically proceeds via an initial reaction between the carbonyl compound and the reagent. sigmaaldrich.com The process can be catalyzed by various means, including N-Heterocyclic Carbenes (NHCs), which facilitate redox esterification and cycloaddition reactions. sigmaaldrich.com Another catalytic system involves a combination of palladium and pyrrolidine (B122466) for the Tsuji-Trost cyclization of aldehydes. sigmaaldrich.com These catalytic approaches enhance the efficiency and scope of the α-oxybenzoylation, allowing for the synthesis of α-acyloxy ketones under relatively mild conditions. sigmaaldrich.com The reagent itself is noted for not being sensitive to air and moisture, which adds to its practical utility in synthetic chemistry. sigmaaldrich.com
Transamidation of Primary Amides
This compound, and more broadly hydroxylamine hydrochloride, has been identified as an effective catalyst for the transamidation of primary amides with primary or secondary amines. noaa.govbath.ac.uk This method provides a valuable route to secondary and tertiary amides by activating the typically robust primary amide group. noaa.govbath.ac.uk The reaction is notable for being metal-free. noaa.govbath.ac.uk
The proposed mechanism for this catalytic transamidation involves the activation of the primary amide through the formation of a hydrogen-bonding complex with hydroxylamine hydrochloride. noaa.govbath.ac.uk However, computational studies have suggested that a covalent catalysis pathway, proceeding through a hydroxamic acid intermediate, is more favorable. researchgate.net This pathway involves the initial nucleophilic attack of hydroxylamine on the primary amide to generate a hydroxamic acid, which then undergoes aminolysis to yield the final transamidated product. researchgate.net Research has shown that hydroxylamine hydrochloride can catalyze the transamidation of various substrates, including those with Boc protecting groups and α-amino esters. nih.govresearchgate.net
Construction of Hydroxamate Ligands for Metal Complexation
This compound is a key building block in the synthesis of hydroxamates. sigmaaldrich.comsigmaaldrich.com Hydroxamic acids and their derivatives are important functional groups known for their ability to form strong complexes with metal ions, particularly iron. sigmaaldrich.comsigmaaldrich.com
The synthesis of hydroxamate ligands often involves the reaction of this compound with an activated carboxylic acid derivative. nih.gov Various coupling reagents can be employed to facilitate this reaction, leading to the formation of the corresponding N-methyl hydroxamic acid. These hydroxamate ligands can then be used to create metal complexes with tailored properties for various applications.
Amination Reactions, including Hydroamination of Unactivated Alkenes
N-Methylhydroxylamine and its derivatives are utilized in a range of amination reactions, which involve the introduction of an amino group into an organic molecule. nih.govwiley-vch.de One of the more challenging yet valuable transformations is the hydroamination of unactivated alkenes, which involves the addition of an N-H bond across a carbon-carbon double bond. nih.govnih.govacs.org
While direct hydroamination with N-methylhydroxylamine itself is less common, the principles of using hydroxylamine-derived reagents are well-established in this field. nih.govwiley-vch.de These reactions often require a catalyst, such as an iridium complex, to proceed efficiently and with high selectivity. nih.gov The development of enantioselective hydroamination methods allows for the synthesis of chiral amines, which are important building blocks in pharmaceuticals. nih.gov The reactions can be designed to be atom-economical, a key principle of green chemistry. nih.gov
Synthesis of Nitrones via Condensation with Aldehydes and Ketones
The condensation reaction between this compound and carbonyl compounds, such as aldehydes and ketones, is a widely used method for the synthesis of N-methylnitrones. nih.govorgsyn.orgnih.gov Nitrones are valuable synthetic intermediates, particularly in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings. orgsyn.orgnih.gov
The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and liberate the free N-methylhydroxylamine. nih.gov The water formed during the condensation can be removed to drive the reaction to completion. nih.gov This transformation is applicable to a wide range of aldehydes and ketones, including aromatic, aliphatic, and heterocyclic carbonyl compounds. nih.gov
In recent years, solvent-free mechanochemical methods have been developed for the synthesis of nitrones from this compound and carbonyl compounds. nih.gov This approach involves grinding the reactants together, often with a solid base like sodium carbonate and a dehydrating agent such as sodium sulfate. nih.gov This method is considered environmentally friendly as it eliminates the need for a solvent and often proceeds rapidly, with high yields. nih.gov The mechanochemical approach has been successfully applied to a variety of aromatic and aliphatic aldehydes, as well as alicyclic ketones. nih.gov
Data Tables
Table 1: Synthesis of N-Methylnitrones via Condensation of Carbonyl Compounds with this compound
| Entry | Carbonyl Compound | Product | Yield (%) | Reaction Time (min) | Melting Point (°C) |
| 1 | Benzaldehyde | C-Phenyl-N-methylnitrone | 95 | 3 | 82-84 |
| 2 | 4-Chlorobenzaldehyde | C-(4-Chlorophenyl)-N-methylnitrone | 96 | 4 | 148-150 |
| 3 | 4-Nitrobenzaldehyde | C-(4-Nitrophenyl)-N-methylnitrone | 98 | 5 | 184-186 |
| 4 | 2-Hydroxybenzaldehyde | C-(2-Hydroxyphenyl)-N-methylnitrone | 92 | 5 | 102-104 |
| 5 | Cinnamaldehyde | C-Styryl-N-methylnitrone | 90 | 6 | 118-120 |
| 6 | Cyclohexanone | N-(Cyclohexylidene)methanamine oxide | 85 | 10 | 60-62 |
Data sourced from a study on solvent-free synthesis of N-methylnitrones. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Precursor in Pharmaceutical Intermediates and Biologically Active Compounds
N-Methylhydroxylamine hydrochloride is a valuable starting material for the synthesis of diverse organic compounds and pharmaceutical agents. mdpi.com Its utility stems from its ability to participate in specific chemical transformations that build the core structures of medicinally relevant molecules.
Synthesis of Azetidinone and Isoxazole (B147169) Derivatives
The compound is instrumental in the synthesis of key heterocyclic structures, namely azetidinones and isoxazoles, which form the backbone of many therapeutic agents.
Azetidinones: Also known as β-lactams, azetidinones are a critical structural motif found in a wide array of antibiotics. Research has demonstrated a synthetic method for preparing β-lactam derivatives through a process involving the heating of an alkylidenecyclopropane tethered to a formyl group with this compound. nih.gov In this reaction, an acid-induced fragmentative rearrangement of cycloadducts formed from nitrones and methylenecyclopropane (B1220202) derivatives leads to the desired azetidinone structure. nih.gov Further studies have shown that enantiopure 2-azetidinone-tethered alkynylaldehydes can react stereoselectively with N-methylhydroxylamine under mild conditions. researchgate.net However, not all synthetic routes are equally efficient; a one-pot, three-component microwave-assisted synthesis of 3-spirocyclopropanated 2-azetidinones reported a low yield of only 10% when using this compound. uni-goettingen.deuni-goettingen.de
Isoxazole Derivatives: Isoxazoles and their partially saturated analogs, isoxazolines and isoxazolidines, are five-membered heterocyclic compounds with significant biological activities. This compound is a key reagent for their construction. One common method involves a 1,3-dipolar cycloaddition, where a nitrone is generated in situ from an aldehyde and this compound. This reactive intermediate then undergoes a cycloaddition with an alkene or alkyne to form the isoxazolidine (B1194047) or isoxazoline (B3343090) ring. mdpi.comlearning-gate.comucl.ac.ukpsu.edunih.gov Specific examples include the reaction with α,β-unsaturated trifluoromethylketones, which proceeds via a Michael addition to form isoxazoles. semanticscholar.orgresearchgate.net Another direct route is the reaction between N-methylhydroxylamine and β-oxoesters, which yields 2-methylisoxazolin-5-ones. mdma.ch
The following table summarizes representative synthetic methods for isoxazole derivatives using this compound.
| Starting Materials | Reaction Type | Product Class | Reference |
| Aldehyde + Alkenyl/Alkynyl Compound | In situ Nitrone Generation & 1,3-Dipolar Cycloaddition | Isoxazolidine / Isoxazoline | learning-gate.comucl.ac.uk |
| α,β-Unsaturated Trifluoromethylketone | Michael Addition | Isoxazole | semanticscholar.orgresearchgate.net |
| β-Oxoester | Condensation / Cyclization | 2-Methylisoxazolin-5-one | mdma.ch |
| (E)-2-((2-formylphenoxy)methyl)-3-p-tolylacylonitrile | Reflux with Pyridine (B92270)/Ethanol | Fused Chromeno[4,3-c]isoxazole | iucr.org |
Development of Compounds with Antibacterial and Antitumor Properties
The inherent chemical properties of the N-methylhydroxylamine moiety and its utility as a synthetic precursor have led to its application in the development of novel antibacterial and antitumor agents.
Antibacterial Properties: N-Methylhydroxylamine (M-HA) has been identified as a promising antibacterial agent due to its unique mechanism of action. It functions as a radical scavenger that specifically inhibits the enzyme ribonucleotide reductase (RNR) in bacteria. semanticscholar.orgscience.gov This enzyme is crucial for DNA synthesis and repair, and its inhibition halts bacterial proliferation, resulting in a bacteriostatic effect. semanticscholar.org This activity has been demonstrated against several pathogens, including Bacillus anthracis, Pseudomonas, and Mycobacterium, opening new avenues for developing antibiotics with novel targets. science.gov
Antitumor Properties: this compound serves as a key building block in the synthesis of complex molecules with demonstrated anticancer potential. In one study, it was used as a reagent to prepare N-methyl p-fluorobenzohydroxamic acid. This intermediate was then complexed with diorganotin(IV) moieties to create compounds that exhibited antitumor activity. mdpi.com Furthermore, it has been utilized in the synthesis of novel hybrid molecules designed as Topoisomerase II (topoII) poisons. These synthetic compounds, which merge pharmacophoric elements from known topoII blockers, have shown promising cytotoxicity against several human cancer cell lines, including prostate (DU145), cervical (HeLa), and lung (A549) cancer cells. nih.govacs.org In a separate investigation, this compound was used to create novel vanadium complexes; however, these particular compounds did not display significant cytotoxic activity against HeLa or Cal33 cancer cell lines. mdpi.com
Role in Agrochemical Development
The reactivity of this compound has been harnessed in the field of agrochemicals to synthesize new compounds for crop protection. Its incorporation into molecular structures can lead to products with potent insecticidal and fungicidal properties.
Patented research demonstrates its use in the chemical modification of Spinosyn A, a compound naturally produced by the bacterium Saccharopolyspora spinosa. The reaction of Spinosyn A with this compound results in modified spinosyn analogs with insecticidal activity. google.com In another application, it is used as a reactant in the preparation of intermediates for strobilurin-type fungicides. googleapis.comjustia.com The process involves the conversion of a ketone intermediate to an oxime ether, which is a core component of the final fungicidal compound. Additionally, it has been used in the synthesis of arylpyrazole insecticides, where it reacts with a ketone precursor in the presence of a base to form an oxime intermediate. i.moscow
Utility in Nuclear Fuel Cycle Processes
Derivatives of hydroxylamine (B1172632) are studied for their potential roles in the complex chemical processes of the nuclear fuel cycle, particularly in the reprocessing of spent nuclear fuel. These applications leverage the compound's reducing and complexing properties.
Reactant in Spent Fuel Reprocessing Off-Gas Scrubbing
During the reprocessing of spent nuclear fuel, volatile radionuclides, including organic iodides like methyl iodide (CH₃I), are released into off-gas streams and must be captured. Research investigating new reactants for off-gas scrubbing has studied the reaction between hydroxylamine and methyl iodide in aqueous solutions. A key product of this reaction was identified as N-methylhydroxylamine. researchgate.net This suggests that while not necessarily used as the primary scrubbing agent itself, N-methylhydroxylamine can be formed in situ during such processes. Further studies on related compounds, such as N,N-dimethylhydroxylamine (DMHA), a novel reductant for the PUREX process, have shown that its radiolysis in nitric acid solution also produces N-methylhydroxylamine as a main liquid product. pku.edu.cn
Mechanistic Studies of Redox Reactions involving Actinides
Controlling the oxidation states of actinides like plutonium (Pu) and neptunium (B1219326) (Np) is fundamental to separation processes such as PUREX. N-alkylated hydroxylamines, including N-methylhydroxylamine (MHAN), have been identified as potential candidates to replace currently used reductants like hydroxylamine nitrate (B79036) or hydrazine. science.govinl.gov The primary goal is the reduction of Pu(IV) to the non-extractable Pu(III) state to enable its partitioning from uranium. While these compounds are considered promising, detailed mechanistic studies of their redox reactions with actinides are not as extensively documented as those for unsubstituted hydroxylamine. inl.gov
Separately, the chelating ability of ligands derived from this compound has been explored for environmental remediation. Siderophore-like chelating agents prepared using this compound have been studied for their efficiency in extracting uranium and plutonium from contaminated soils, a process that relies on complexation and redox chemistry. researchgate.netacs.org The kinetics of the redox reaction between N-methylhydroxylamine and Vanadium(V), often used as an actinide surrogate, have also been a subject of study. pnnl.gov
Spectroscopic and Analytical Characterization Methodologies
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For N-Methylhydroxylamine hydrochloride, the cationic part of the molecule, the N-methylhydroxylammonium ion ([CH₃NH₂OH]⁺), is observed. HRMS can measure the mass of this ion with high precision. The theoretical exact mass of the N-methylhydroxylammonium cation is calculated from the masses of its most abundant isotopes. This precise mass measurement allows for the unambiguous confirmation of the elemental formula C₁H₆NO⁺, distinguishing it from any other ions with the same nominal mass. The calculated exact mass of the parent compound is 83.0137915 Da. nih.gov
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound (formally N-Hydroxy-N-methylammonium chloride) provides a detailed picture of its solid-state structure.
The analysis reveals that the compound crystallizes in the orthorhombic system. nih.gov In the crystal lattice, the structure consists of N-methylhydroxylammonium cations (CH₆NO⁺) and chloride anions (Cl⁻). nih.gov These ions are interconnected by a network of N–H···Cl and O–H···Cl hydrogen bonds, which form undulating layers within the crystal. nih.gov The study provides precise bond lengths and angles, confirming the molecular connectivity. A notable feature of the published structure is that all non-hydrogen atoms lie on a crystallographic mirror plane. nih.gov
| Crystallographic Parameter | Value |
|---|---|
| Formula | CH₆NO⁺·Cl⁻ |
| Molecular Weight | 83.52 |
| Crystal System | Orthorhombic |
| a (Å) | 7.8084 (3) |
| b (Å) | 8.7109 (3) |
| c (Å) | 6.0232 (1) |
| Volume (ų) | 409.69 (2) |
| Z (Formula units per cell) | 4 |
Crystal data reported at a temperature of 100 K. nih.gov
Chromatographic and Titrimetric Methods for Purity and Content Analysis
Gas chromatography (GC) is a powerful technique for separating and quantifying volatile and semi-volatile trace impurities that may be present in this compound. Due to the polar nature and low volatility of N-Methylhydroxylamine itself, direct analysis by GC is challenging and can lead to poor peak shape and reproducibility. vt.edu To overcome these limitations, a chemical derivatization step is essential prior to analysis. jfda-online.comsigmaaldrich.com
The primary goal of derivatization is to convert the polar N-H and O-H functional groups into less polar, more volatile, and more thermally stable moieties. jfda-online.com Silylation is a common and effective derivatization strategy for this purpose. Reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms with trimethylsilyl (TMS) groups. This process significantly improves the chromatographic behavior of the analyte. sigmaaldrich.comresearchgate.net
Once derivatized, the sample is introduced into a GC system, typically equipped with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The separation of impurities—such as residual starting materials or by-products from synthesis—from the main component is achieved on a capillary column. Specialized columns, such as those with a base-deactivated stationary phase, are often recommended for the analysis of amines and related compounds to prevent peak tailing caused by interactions with active sites on the column. bre.comnih.gov The method allows for the quantification of impurities at parts-per-million (ppm) levels, ensuring the product meets stringent quality specifications.
Table 1: Typical Gas Chromatography Parameters for Impurity Analysis of Derivatized N-Methylhydroxylamine
This interactive table summarizes a representative set of conditions for the GC-FID analysis of trace impurities in this compound following a derivatization step.
| Parameter | Value/Description | Purpose |
| GC System | Gas Chromatograph with FID | Standard for sensitive detection of organic analytes. |
| Derivatization Reagent | BSTFA or MSTFA | To increase volatility and thermal stability of the analyte and impurities. |
| Column | Agilent CP-Volamine, or equivalent base-deactivated column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides good resolution and minimizes peak tailing for amine-related compounds. nih.gov |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry analytes through the column. |
| Flow Rate | 1.0 - 2.0 mL/min | Optimized for efficient separation. |
| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | Temperature gradient to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive for carbon-containing compounds. |
| Detector Temperature | 300 °C | Prevents condensation of analytes as they exit the column. |
Potentiometric titration is a standard and highly accurate method for determining the purity (assay) of this compound. This technique is based on an acid-base neutralization reaction. This compound is the salt of a weak base (N-methylhydroxylamine) and a strong acid (hydrochloric acid), making it suitable for direct titration with a strong base. tcichemicals.comwikipedia.org
The procedure involves accurately weighing a sample of this compound and dissolving it in a suitable solvent, typically deionized water or a mixture of water and an alcohol like ethanol to ensure complete dissolution. tcichemicals.comtoku-e.com The resulting acidic solution is then titrated with a standardized solution of a strong base, most commonly sodium hydroxide (NaOH). The reaction proceeds as follows:
CH₃NHOH·HCl + NaOH → CH₃NHOH + NaCl + H₂O
Throughout the titration, the potential of the solution is monitored using a combination pH electrode connected to a potentiometer or an auto-titrator. The endpoint of the titration is identified by the point of maximum inflection on the titration curve (a plot of potential/pH versus titrant volume), which corresponds to the equivalence point where all the hydrochloric acid in the salt has been neutralized. science.gov This method is robust, cost-effective, and provides high precision for purity assessment, which is why it is frequently listed as a standard analysis method for this compound. tcichemicals.com
Table 2: Parameters for Potentiometric Purity Assay of this compound
This interactive table outlines the key components and conditions for performing a potentiometric titration to determine the purity of this compound.
| Parameter | Specification | Purpose |
| Apparatus | Automatic Potentiometric Titrator | For precise titrant delivery and endpoint detection. |
| Electrode System | Combination Glass pH Electrode | To monitor the change in pH of the solution during titration. |
| Analyte | This compound (accurately weighed) | The substance being assayed. |
| Solvent | Deionized Water or Ethanol/Water mixture | To dissolve the analyte completely. |
| Titrant | 0.1 M Sodium Hydroxide (standardized) | The strong base used to neutralize the analyte. |
| Endpoint Determination | First or second derivative of the titration curve | Mathematical determination of the point of maximum pH change, indicating the equivalence point. |
Purity Calculation:
The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (V × M × F) / W × 100
Where:
V = Volume of NaOH titrant consumed at the equivalence point (in Liters)
M = Molarity of the standardized NaOH solution (in mol/L)
F = Formula weight of this compound (83.52 g/mol )
W = Weight of the sample (in grams)
Theoretical and Computational Chemistry Studies
Mechanistic Investigations of Organic Reactions
Theoretical studies offer profound insights into the dynamics of chemical reactions, mapping out the energetic landscapes that govern the transformation of reactants to products. For N-Methylhydroxylamine hydrochloride, these investigations are crucial for understanding its role in various chemical syntheses.
While specific quantum chemical calculations for the reaction pathways of this compound are not extensively documented, studies on analogous systems, such as the retro-Cope elimination reaction of N,N-dialkylhydroxylamines with strained alkynes, provide valuable parallels. nih.gov Such reactions are characterized by a concerted mechanism involving a cyclic transition state. It is plausible that this compound participates in similar pericyclic reactions, and its reaction pathways can be computationally modeled to identify the key transition states.
Furthermore, the thermal decomposition of hydroxylamine (B1172632) has been a subject of theoretical investigation, revealing that a bimolecular isomerization to ammonia (B1221849) oxide has a lower activation barrier than unimolecular bond dissociation. scispace.com This suggests that the decomposition of N-Methylhydroxylamine could proceed via a similar bimolecular pathway, a hypothesis that can be explored through quantum chemical calculations to locate the corresponding transition state.
A theoretical study on the tautomerism of N-hydroxy amidines, which share the hydroxylamine functional group, has shown that the amide oxime tautomer is more stable than the imino hydroxylamine tautomer. researchgate.net This has implications for the reactivity of N-Methylhydroxylamine, suggesting that its tautomeric equilibrium would favor the hydroxylamine form. Computational studies can precisely quantify the energy differences and the transition state for the tautomerization of N-Methylhydroxylamine.
The activation energy (Ea) is a critical parameter that dictates the rate of a chemical reaction. For the redox reaction between N-Methylhydroxylamine (NMHAN) and V(V), an activation energy of 39.6 kJ/mol has been reported. nih.gov This experimental value can be used as a benchmark for computational methods aiming to calculate the activation energies of other reactions involving this compound.
Kinetic studies on the reaction of N,N-diethylhydroxylamine with various cyclooctynes have determined second-order rate constants, with values as high as 84 M⁻¹s⁻¹. nih.gov These experimental rates can be correlated with computationally derived activation energies using transition state theory to build predictive models for the reactivity of this compound in similar reactions.
| Reaction System | Experimental Method | Key Finding |
| N-Methylhydroxylamine + V(V) | Redox Titration | Activation Energy (Ea) = 39.6 kJ/mol nih.gov |
| N,N-diethylhydroxylamine + Cyclooctynes | NMR Spectroscopy | Second-order rate constants up to 84 M⁻¹s⁻¹ nih.gov |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods can provide a wealth of information about the distribution of electrons and the molecule's propensity to act as an electrophile or a nucleophile.
Experimental spectroscopic data, such as NMR and IR spectra, provide a fingerprint of a molecule's structure. PubChem lists available 1H NMR, 13C NMR, and IR spectra for this compound. nih.gov These experimental spectra can be correlated with computationally predicted spectra. For instance, Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts and vibrational frequencies of this compound. Discrepancies between the experimental and computed spectra can be minimized by employing different levels of theory and basis sets, thereby validating the computational model. Machine learning algorithms are also emerging as powerful tools for the rapid and accurate prediction of NMR data, which can be trained on datasets of DFT-calculated values. frontiersin.org
| Spectroscopic Data | Source | Computational Correlation |
| 1H NMR | PubChem nih.gov | DFT calculation of chemical shifts. |
| 13C NMR | PubChem nih.gov | DFT calculation of chemical shifts. |
| IR Spectra | PubChem nih.gov | DFT calculation of vibrational frequencies. |
The electrophilicity and nucleophilicity of a molecule are key indicators of its reactivity. These properties can be quantified using reactivity descriptors derived from conceptual DFT. For instance, the electrophilicity index (ω) and the nucleophilicity index (N) can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
While a specific nucleophilicity scale for this compound has not been published, theoretical studies on substituted pyridines have demonstrated the utility of DFT in predicting nucleophilic behavior. ias.ac.in Similar computational approaches can be applied to this compound to predict its reactivity towards a range of electrophiles. The molecule's ability to act as an electrophilic aminating reagent in certain reactions also points to its dual reactivity profile, which can be rationalized through computational analysis of its electronic structure. wiley-vch.de
Molecular Modeling of this compound Complexes and Derivatives
Molecular modeling techniques, including molecular mechanics and molecular dynamics, allow for the study of larger systems, such as complexes and solvated species. These methods can provide insights into the structure, stability, and dynamics of this compound in different environments.
The formation of metal complexes with hydroxylamine derivatives is well-known. For example, N-benzyl-N-nitrosohydroxylamine forms stable complexes with various transition metals. researchgate.net It is expected that this compound can also form complexes with metal ions. Molecular modeling can be employed to predict the coordination geometries and binding affinities of these complexes. Such studies are crucial for understanding its potential role in coordination chemistry and as a ligand in catalysis.
Furthermore, understanding the interactions of this compound with solvents is essential for predicting its behavior in solution. Molecular dynamics simulations can model the solvation shell around the molecule and provide information on hydrogen bonding and other non-covalent interactions. This is particularly relevant given that the decomposition of hydroxylamine is known to be influenced by the presence of water. scispace.com
Environmental Research and Degradation Studies
Environmental Fate and Transport Mechanisms
The environmental fate of N-Methylhydroxylamine hydrochloride is influenced by its chemical properties and interactions with environmental matrices such as soil and water. As a salt, it is soluble in water, which facilitates its transport in aqueous environments. fishersci.de The free base, N-methylhydroxylamine, is a derivative of hydroxylamine (B1172632) and is expected to exhibit similar, though not identical, reactivity. wikipedia.org
Abiotic Degradation:
Hydroxylamine itself is known to be moderately stable and can undergo decomposition under certain conditions. google.com Its salts, including the hydrochloride form, generally exhibit greater stability. wikipedia.org In aqueous solutions, the degradation of hydroxylamines can be influenced by factors such as pH and the presence of oxidizing agents. google.com
In soil environments, the abiotic transformation of hydroxylamines can be significant. Studies on hydroxylamine have shown that it can react with manganese (Mn) and iron (Fe) bearing minerals. These reactions can lead to the formation of nitrous oxide (N₂O), a potent greenhouse gas. nih.govfrontiersin.org The rate of this transformation is notably faster with manganese oxides (like pyrolusite) compared to iron oxides (like goethite). nih.gov While these studies were conducted on the parent compound, hydroxylamine, similar abiotic pathways may be relevant for this compound, though the methyl group may influence the reaction kinetics.
Transport in Soil and Water:
The high water solubility of this compound suggests a high potential for mobility in soil and aquatic systems. fishersci.de Its transport will be governed by advection and dispersion processes in water bodies. In soil, its movement is also influenced by adsorption to soil particles. The extent of adsorption is dependent on soil properties such as organic matter content, clay content, and pH. Given its cationic nature at environmental pH values, it is likely to adsorb to negatively charged soil colloids.
Biodegradation Pathways and Kinetics
Direct research on the biodegradation of this compound is limited. However, insights can be drawn from studies on related compounds and general microbial metabolism of nitrogenous substances.
Microorganisms, including bacteria and fungi, are known to degrade a wide variety of organic nitrogen compounds. nih.govresearchgate.net The biodegradation of N-methylated compounds often involves enzymatic N-demethylation, a process where the methyl group is removed. For instance, the biodegradation of N-methylpyrrolidone proceeds via enzymatic hydrolysis of the amide bond followed by demethylation or deamination of the resulting γ-N-methylaminobutyric acid. nih.gov
Nitrifying microorganisms, which play a crucial role in the global nitrogen cycle, are known to produce hydroxylamine as an intermediate in the oxidation of ammonia (B1221849) to nitrite. wikipedia.orgnih.gov Some of these microorganisms, like Nitrosomonas europaea, possess enzymes such as hydroxylamine oxidoreductase that further oxidize hydroxylamine. wikipedia.org It is plausible that certain soil microorganisms could utilize N-methylhydroxylamine as a carbon or nitrogen source, potentially through similar enzymatic pathways.
The kinetics of biodegradation can be influenced by various factors, including the concentration of the compound, the abundance and type of microbial populations, temperature, and nutrient availability. For some organic compounds, biodegradation in soil aquifer systems has been observed to follow zero-order kinetics, where the rate of degradation is independent of the substrate concentration, often because an initial enzymatic step is rate-limiting. nih.gov
Table 1: Potential Microbial Processes in the Biodegradation of this compound (Hypothetical)
| Process | Description | Potential Enzymes Involved |
| N-Demethylation | Removal of the methyl group from the nitrogen atom. | Monooxygenases, Demethylases |
| Oxidation | Oxidation of the hydroxylamine functional group. | Hydroxylamine Oxidoreductase |
| Hydrolysis | Cleavage of the N-O bond. | Hydrolases |
This table is based on known microbial degradation pathways of analogous compounds and is intended to be illustrative.
Photolytic Degradation Studies
Photolytic degradation involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation. youtube.com The photostability of a compound is a critical factor in determining its persistence in sunlit surface waters and on terrestrial surfaces.
While specific photolytic studies on this compound are not widely available, research on hydroxylamine provides valuable insights. Theoretical studies on the photodissociation of hydroxylamine (NH₂OH) in its lowest singlet-excited state indicate that the primary degradation pathway is the cleavage of the O-H bond. nih.gov This process can lead to the formation of highly reactive radical species.
The presence of photosensitizers in the environment, such as humic acids in natural waters, can also influence the rate of photodegradation. Furthermore, photocatalysis, a process where a semiconductor material like anatase (a form of titanium dioxide) absorbs light and generates reactive oxygen species, has been shown to be effective in decomposing aqueous solutions of hydroxylamine. acs.org
The general principles of photolytic degradation of pharmaceuticals suggest that it can occur through non-oxidative or oxidative pathways. researchgate.net Non-oxidative pathways can include isomerization and bond cleavage, while oxidative pathways often involve reactions with singlet oxygen or other reactive oxygen species generated by light. researchgate.netnih.gov
Table 2: Factors Influencing Photolytic Degradation
| Factor | Influence on Degradation Rate |
| Light Intensity | Higher intensity generally leads to a faster degradation rate. |
| Wavelength | Degradation is often dependent on the absorption of specific wavelengths of light. |
| Presence of Photosensitizers | Can accelerate degradation by transferring light energy to the compound. |
| Presence of Quenchers | Can slow down degradation by deactivating excited states. |
| pH of the Medium | Can affect the speciation of the compound and its light absorption properties. |
Q & A
Basic: What are the established synthesis methods for N-Methylhydroxylamine hydrochloride, and how do reaction conditions influence yield?
Answer:
The most cited synthesis route involves the reduction of nitromethane using zinc and ammonium chloride under acidic conditions . Key parameters include:
- Solvent choice : Polar solvents (e.g., water/methanol mixtures) enhance solubility of intermediates.
- Temperature : Reactions typically proceed at reflux (~60–80°C) to ensure complete reduction.
- Stoichiometry : Excess zinc ensures full conversion of nitromethane to the hydroxylamine derivative.
Yield optimization requires strict control of pH (acidic conditions prevent side reactions like oxidation) and inert atmospheres to minimize degradation .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what are key spectral markers?
Answer:
- ¹H NMR : The hydroxyl proton signal appears as a broad singlet at δ ~5.5 ppm, though linewidth varies with temperature (broadening occurs at lower temperatures due to hindered rotation) .
- IR Spectroscopy : Strong absorption bands at ~3210 cm⁻¹ (O–H stretch) and ~1620 cm⁻¹ (N–H bend) confirm hydroxylamine structure .
- Elemental Analysis : Used to verify purity, with expected values: C (41.05%), H (5.36%), N (15.73%) .
Advanced: How do temperature and solvent systems affect the stability of this compound in NMR studies?
Answer:
At low temperatures (e.g., −80°C), the hydroxyl proton remains observable in ¹H NMR due to slowed proton exchange, but line broadening occurs. In polar aprotic solvents (e.g., DMSO-d₆), hydrogen bonding stabilizes the hydroxyl group, sharpening the signal. Contrastingly, in SbF₅-SO₂ClF solutions, the hydroxyl signal persists even at extreme lows, suggesting solvent-dependent hydrogen-bonding dynamics . Researchers must calibrate temperature and solvent to avoid misinterpretation of exchange phenomena.
Advanced: What strategies resolve contradictions in hydroxylamine reactivity data during nucleophilic substitution reactions?
Answer:
Discrepancies often arise from competing pathways:
- pH-Dependent Reactivity : Under acidic conditions, the hydroxylamine acts as an electrophile; in basic conditions, it becomes a nucleophile. For example, in methanol with KOH, it forms methoxyamine derivatives .
- Byproduct Analysis : Side products (e.g., N-methylated amines) indicate over-alkylation, which can be mitigated by controlling reagent stoichiometry and reaction time .
Advanced kinetic studies (e.g., stopped-flow UV-Vis) and computational modeling (DFT) help identify dominant pathways .
Basic: What are the primary research applications of this compound in organic synthesis?
Answer:
- Oxime Formation : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to generate oximes for crystallography or protection strategies .
- Radical Scavenging : Used in mechanistic studies of oxidation reactions due to its ability to trap reactive oxygen species .
- Pharmaceutical Intermediates : Key precursor in synthesizing hydroxamic acids and β-lactam antibiotics .
Advanced: How can researchers mitigate decomposition risks during large-scale reactions involving this compound?
Answer:
Decomposition pathways include:
- Hydrolysis : Accelerated by moisture; use anhydrous solvents and molecular sieves.
- Oxidation : Degrades to nitroso compounds under aerobic conditions; inert atmospheres (N₂/Ar) are critical .
- Thermal Stability : Decomposes above 88°C; monitor temperature rigorously during exothermic steps .
Methodological safeguards include real-time monitoring (e.g., in-situ IR) and fractional crystallization to isolate pure product .
Basic: What safety protocols are essential when handling this compound in lab settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : Keep in airtight containers, desiccated, at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .
Advanced: What mechanistic insights have been gained from studying this compound in radical-mediated reactions?
Answer:
In radical chain reactions, it acts as a hydrogen donor, terminating propagation steps. For example:
- Polymerization Inhibition : Quenches radical intermediates in vinyl polymerization, elucidated via ESR spectroscopy .
- Antioxidant Studies : Competes with lipids for peroxyl radicals, quantified using oxygen consumption assays .
Kinetic isotope effects (KIE) and radical trapping experiments validate its role as a chain-breaking antioxidant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
